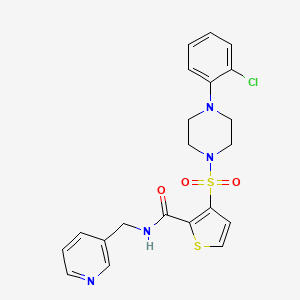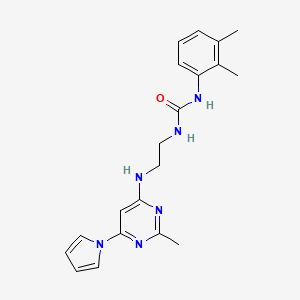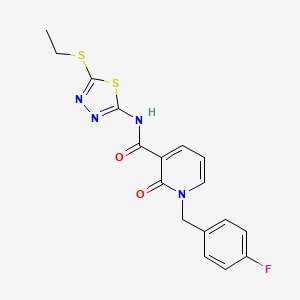![molecular formula C12H17NO2 B2829405 4-Methyl-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2197523-10-5](/img/structure/B2829405.png)
4-Methyl-2-[(oxan-3-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-[(oxan-3-yl)methoxy]pyridine” consists of a pyridine ring with a methyl group at the 4-position and a methoxy group at the 2-position. The methoxy group is further connected to an oxan-3-yl group.Scientific Research Applications
Synthesis and Spectroscopic Analysis of Pyridine Derivatives
Research on the synthesis and structural analysis of pyridine derivatives has led to insights into their optical properties and structural features. For example, Cetina et al. (2010) synthesized three pyridine derivatives and analyzed their structures using IR, electronic spectroscopy, UV-vis absorption, and fluorescence spectroscopy. The study found that substituents significantly affect the emission spectra of these compounds, providing a foundation for understanding the behavior of similar pyridine-based molecules in various solvents (Cetina, M., Tranfić, M., Sviben, I., & Jukić, M., 2010).
Atmosphere-Dependent Photoreactions
The influence of the atmosphere on the photoreaction of pyridinecarboxylate esters has been explored, highlighting the role of oxygen in methoxylation processes. Sugiyama et al. (1984) reported that UV irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions results in distinct methoxylation and hydroxymethylation patterns, dependent on the presence of oxygen or nitrogen. This research indicates the sensitivity of pyridine derivatives to environmental conditions, which could be relevant for the chemical manipulation or application of "4-Methyl-2-[(oxan-3-yl)methoxy]pyridine" (Sugiyama, T., Kusano, Y., Yagi, K., Itō, Y., & Sugimori, A., 1984).
properties
IUPAC Name |
4-methyl-2-(oxan-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-4-5-13-12(7-10)15-9-11-3-2-6-14-8-11/h4-5,7,11H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKPCAOMCHFTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(oxan-3-yl)methoxy]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2829322.png)

![N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829324.png)


![(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)

![N-(3-chloranyl-4-methyl-phenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxidanylidene-2H-1,2,4-triazin-3-yl]sulfanyl]ethanamide](/img/structure/B2829336.png)
![Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B2829337.png)

![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)

![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829344.png)
![N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2829345.png)